Pbfi-AM

Descripción

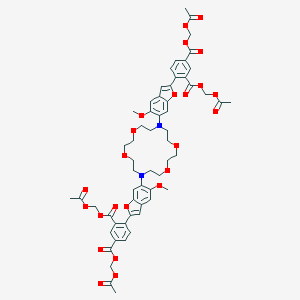

Structure

2D Structure

Propiedades

IUPAC Name |

bis(acetyloxymethyl) 4-[6-[16-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRBWNSOWVABU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62N2O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of PBFI-AM

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium-binding benzofuran (B130515) isophthalate (B1238265) acetoxymethyl ester (PBFI-AM) is a pivotal chemical probe for the quantitative analysis of intracellular potassium (K⁺) concentrations. As a cell-permeant, ratiometric fluorescent indicator, this compound has become an indispensable tool in elucidating the intricate roles of potassium in a myriad of cellular processes, most notably in the signaling cascades of apoptosis. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its application, and an exploration of the K⁺-mediated signaling pathways it helps to unravel.

Introduction

Potassium ions are the most abundant cations within mammalian cells, playing a critical role in maintaining membrane potential, regulating cell volume, and influencing the activity of numerous enzymes. Dysregulation of intracellular K⁺ homeostasis is increasingly recognized as a key factor in various pathological conditions, including cancer and neurodegenerative diseases. The ability to accurately measure intracellular K⁺ concentrations is therefore paramount to understanding these processes. This compound is a fluorescent dye designed for this purpose, offering a non-invasive method for real-time monitoring of K⁺ dynamics in living cells.

The Mechanism of this compound

The functionality of this compound is a two-stage process: cellular loading and activation, followed by potassium sensing.

2.1. Cellular Loading and Activation

PBFI in its active, K⁺-sensitive form is a charged molecule and thus cannot passively cross the cell membrane. To overcome this, it is chemically modified with acetoxymethyl (AM) esters. These lipophilic AM groups render the molecule uncharged and membrane-permeant, allowing it to diffuse into the cell.

Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the active, charged form of PBFI. This process effectively traps the indicator within the cytoplasm, as the charged molecule cannot readily exit the cell. This mechanism ensures that the fluorescence signal originates from the intracellular environment.

2.2. Ratiometric Potassium Sensing

PBFI is a ratiometric indicator, which is a significant advantage for quantitative measurements. Its fluorescence excitation spectrum shifts upon binding to K⁺. Specifically, the fluorescence intensity at an excitation wavelength of approximately 340 nm increases, while the intensity at around 380 nm decreases as the K⁺ concentration rises. The emission maximum remains constant at approximately 505 nm.

By calculating the ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380), a quantitative measure of the intracellular K⁺ concentration can be obtained. This ratiometric approach minimizes the influence of experimental variables such as dye concentration, photobleaching, and cell path length, leading to more accurate and reproducible results.

Quantitative Data

The following tables summarize the key quantitative properties of PBFI.

Table 1: Physicochemical and Spectroscopic Properties of PBFI

| Property | Value | Reference |

| Full Chemical Name | Potassium-binding benzofuran isophthalate | |

| Molecular Weight (AM form) | 1171.11 g/mol | [1] |

| Excitation Wavelengths | ~340 nm (K⁺-bound), ~380 nm (K⁺-free) | [2] |

| Emission Wavelength | ~505 nm | [2] |

| Quantum Yield | Reported as low | [3] |

| Molar Absorptivity (ε) | Data not readily available | |

| Recommended Filter Set | Fura-2 | [2] |

Table 2: Ion Binding Properties of PBFI

| Property | Value | Conditions | Reference |

| Kd for K⁺ | ~4 mM | In situ | |

| Kd for K⁺ | 5.1 mM | Na⁺-free buffer | |

| Kd for K⁺ | 11 mM | Na⁺ replaced by tetramethylammonium (B1211777) chloride | |

| Kd for K⁺ | 44 mM | [Na⁺] + [K⁺] = 135 mM | |

| Selectivity (K⁺ vs. Na⁺) | ~1.5-fold |

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

4.1. General Reagent Preparation

-

This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the AM ester in aqueous media.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to a pH of 7.2-7.4.

4.2. Protocol for Fluorescence Microscopy

-

Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Loading Solution Preparation: On the day of the experiment, prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 5-10 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04%.

-

Cell Loading: Replace the culture medium with the loading solution and incubate for 60-90 minutes at 37°C.

-

Washing: Wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove extracellular dye.

-

Imaging: Mount the coverslip or dish on a fluorescence microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at 505 nm. A standard Fura-2 filter set is often suitable.

-

Calibration (Optional but Recommended): To obtain absolute intracellular K⁺ concentrations, an in situ calibration is necessary. This is typically achieved by treating the cells with ionophores such as valinomycin (B1682140) (a K⁺ ionophore) and nigericin (B1684572) (a K⁺/H⁺ exchanger) in calibration buffers with known K⁺ concentrations to equilibrate intracellular and extracellular K⁺ levels.

4.3. Protocol for Flow Cytometry

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in loading buffer.

-

Loading Solution Preparation: Prepare the loading solution as described for microscopy.

-

Cell Loading: Add the loading solution to the cell suspension and incubate for 30-60 minutes at 37°C, with occasional gentle mixing.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in fresh, pre-warmed loading buffer. Repeat the wash step.

-

Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for excitation. The ratiometric measurement can be performed by collecting the emission at ~505 nm following excitation at two different UV wavelengths (e.g., 355 nm and 405 nm, depending on the available laser lines). Alternatively, changes in K⁺ can be monitored by observing the shift in fluorescence intensity at a single excitation wavelength.

Application in Apoptosis Research: K⁺-Mediated Signaling Pathways

A key application of this compound is in the study of apoptosis, or programmed cell death. A sustained efflux of intracellular K⁺ is one of the earliest and most critical events in the apoptotic cascade. This drop in intracellular K⁺ concentration is not merely a consequence of cell death but is a necessary prerequisite for the activation of key apoptotic enzymes.

5.1. The Role of K⁺ in Caspase Activation

Physiological intracellular K⁺ concentrations (typically 140-150 mM) are inhibitory to the activity of caspases, the primary executioners of apoptosis. Specifically, high K⁺ levels prevent the formation of the apoptosome, a multi-protein complex required for the activation of the initiator caspase, caspase-9. The apoptosome consists of Apaf-1, cytochrome c (released from the mitochondria), and procaspase-9.

Upon receiving an apoptotic stimulus, various K⁺ channels in the plasma membrane are activated, leading to a massive efflux of K⁺ from the cell. This reduction in intracellular K⁺ concentration relieves the inhibition on apoptosome formation, allowing for the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, leading to the execution of the apoptotic program.

Conclusion

This compound remains a cornerstone for the investigation of intracellular potassium dynamics. Its ability to provide quantitative, real-time data from living cells has been instrumental in advancing our understanding of the fundamental roles of K⁺ in cellular physiology and pathology. For researchers in drug development, this compound serves as a valuable tool for screening compounds that may modulate ion channel activity or influence K⁺-dependent signaling pathways, such as apoptosis, offering potential new avenues for therapeutic intervention. The continued application of this powerful fluorescent probe will undoubtedly continue to yield critical insights into the complex world of cellular signaling.

References

An In-depth Technical Guide to PBFI-AM and Ratiometric Imaging for Intracellular Potassium Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of PBFI-AM, a ratiometric fluorescent indicator for measuring intracellular potassium (K⁺) concentrations. This document details the core mechanisms, experimental protocols, and data interpretation necessary for the successful application of this powerful tool in cellular and drug development research.

Core Principles of this compound Ratiometric Imaging

Potassium-binding benzofuran (B130515) isophthalate (B1238265) acetoxymethyl ester (this compound) is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, PBFI. PBFI is a ratiometric indicator, meaning that its fluorescence characteristics change upon binding to its target ion, in this case, potassium. This change allows for a quantitative measurement of the intracellular K⁺ concentration that is less susceptible to artifacts such as variations in dye loading, cell thickness, or photobleaching, which can affect non-ratiometric dyes.[1][2][3]

The ratiometric nature of PBFI stems from a shift in its excitation spectrum upon binding to K⁺. The dye is typically excited at two different wavelengths, and the ratio of the fluorescence emission intensities at these two excitation wavelengths is used to determine the intracellular K⁺ concentration.[1][4] Specifically, the K⁺-bound form of PBFI has a different optimal excitation wavelength than the K⁺-free form, while the emission wavelength remains constant.

The key advantages of using a ratiometric indicator like PBFI include:

-

Quantitative Measurement: Allows for the determination of absolute intracellular K⁺ concentrations through calibration.

-

Reduced Artifacts: Minimizes the impact of photobleaching, heterogeneous dye loading, and variable cell morphology on the final measurement.

-

Increased Accuracy: Provides more reliable and reproducible data compared to single-wavelength indicators.

Quantitative Data for PBFI

The following table summarizes the key quantitative parameters of the PBFI fluorescent indicator.

| Parameter | Value | Notes |

| Excitation Wavelength (K⁺-bound) | ~340 nm | The fluorescence intensity at this wavelength increases with increasing K⁺ concentration. |

| Excitation Wavelength (K⁺-free) | ~380 nm | The fluorescence intensity at this wavelength is largely independent of the K⁺ concentration (isosbestic point). |

| Emission Wavelength | ~505 nm | The peak emission wavelength is the same for both the K⁺-bound and K⁺-free forms. |

| Dissociation Constant (Kd) for K⁺ | ~4-5 mM | This value can be influenced by the presence of other ions, such as Na⁺. In the absence of Na⁺, the Kd is approximately 5.1 mM, while in the presence of 135 mM Na⁺ + K⁺, it is around 44 mM. |

| Selectivity | ~1.5 times more selective for K⁺ over Na⁺ | While the selectivity is modest, it is generally sufficient for cytosolic measurements where the [K⁺]/[Na⁺] ratio is approximately 10. |

| Molecular Weight (this compound) | ~1171.11 g/mol | |

| Solubility | DMSO |

Experimental Protocols

This section provides a detailed methodology for the use of this compound in measuring intracellular potassium concentrations in cultured cells.

Reagent Preparation

-

This compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in the aqueous loading buffer.

-

Probenecid Solution: Prepare a 250 mM stock solution of Probenecid in 1 M NaOH. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified PBFI from the cells.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to a pH of 7.2-7.4.

Cell Loading with this compound

-

Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and reach the desired confluency.

-

Prepare Loading Solution: For a final this compound concentration of 5-10 µM, dilute the this compound stock solution into the loading buffer. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02-0.04%. If dye leakage is a problem, Probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

-

Loading Procedure:

-

Remove the culture medium from the cells.

-

Wash the cells once with the loading buffer.

-

Add the this compound loading solution to the cells.

-

Incubate the cells at 37°C for 60-90 minutes. The optimal loading time and temperature may vary depending on the cell type and should be determined empirically.

-

-

Wash: After incubation, wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove any extracellular dye.

-

De-esterification: Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound by intracellular esterases.

Ratiometric Imaging

-

Microscopy Setup: Use a fluorescence microscope equipped with an excitation light source capable of rapidly switching between ~340 nm and ~380 nm, and a detector capable of capturing the emission at ~505 nm. A filter set suitable for Fura-2 is often compatible with PBFI.

-

Image Acquisition: Acquire fluorescence images of the PBFI-loaded cells by alternately exciting at 340 nm and 380 nm. The emission is collected at 505 nm for both excitation wavelengths.

-

Ratio Calculation: The ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) is calculated on a pixel-by-pixel basis. This ratio is directly proportional to the intracellular K⁺ concentration.

In Situ Calibration

For accurate quantification of intracellular K⁺ concentrations, an in situ calibration is essential. This is typically performed at the end of each experiment using ionophores to equilibrate the intracellular and extracellular K⁺ concentrations.

-

Calibration Solutions: Prepare a set of calibration buffers with known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain a constant ionic strength, the sum of [K⁺] and [Na⁺] is typically kept constant at around 135-150 mM.

-

Ionophore Treatment: To equilibrate the intracellular and extracellular K⁺ concentrations, a combination of ionophores is used. A common approach is to use a K⁺ ionophore like valinomycin (B1682140) (~5 µM) in combination with a protonophore like nigericin (B1684572) (~5 µM) to clamp the intracellular pH.

-

Calibration Curve:

-

At the end of the experiment, expose the PBFI-loaded cells to the calibration buffers containing the ionophores.

-

Measure the F340/F380 ratio for each known extracellular K⁺ concentration.

-

Determine the minimum ratio (Rmin) in the zero K⁺ buffer and the maximum ratio (Rmax) in the high K⁺ buffer.

-

Plot the ratio values against the corresponding K⁺ concentrations to generate a calibration curve.

-

-

Calculation of Intracellular [K⁺]: The intracellular K⁺ concentration ([K⁺]i) can then be calculated using the Grynkiewicz equation:

[K⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of PBFI for K⁺.

-

R is the measured F340/F380 ratio in the experimental cells.

-

Rmin is the ratio in the absence of K⁺.

-

Rmax is the ratio at saturating K⁺ concentrations.

-

Sf2/Sb2 is the ratio of the fluorescence intensity of the K⁺-free indicator to the K⁺-bound indicator at 380 nm excitation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for intracellular potassium measurement using this compound.

Caption: Principle of this compound ratiometric measurement of intracellular potassium.

References

Unveiling Cellular Potassium Dynamics: A Technical Guide to PBFI-AM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Potassium-Binding Benzofuran Isophthalate Acetoxymethyl Ester (PBFI-AM), a widely utilized fluorescent indicator for the ratiometric measurement of intracellular potassium (K⁺) concentrations. This document details the spectral properties, experimental protocols, and applications of this compound, offering a valuable resource for researchers in various fields, including cell biology, neuroscience, and drug discovery.

Core Principles of this compound

This compound is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, PBFI.[1] PBFI is a ratiometric indicator, meaning that its fluorescence emission intensity is measured at two different excitation wavelengths.[2] The ratio of these intensities is then used to determine the intracellular potassium concentration, a method that minimizes issues such as uneven dye loading, photobleaching, and variable cell thickness.[2]

Upon binding to K⁺, the excitation spectrum of PBFI shifts. The fluorescence emission at 505 nm is measured by alternately exciting the dye at approximately 340 nm (where the fluorescence of K⁺-bound PBFI is maximal) and 380 nm (where the fluorescence of K⁺-free PBFI is higher).[2] The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular K⁺ concentration.

Quantitative Data

The following tables summarize the key quantitative properties of PBFI, providing a quick reference for experimental design and data interpretation.

| Property | Value | Notes |

| Excitation Wavelengths | ~340 nm (K⁺-bound), ~380 nm (K⁺-free) | Ratiometric measurements are based on the fluorescence intensity ratio at these two excitation wavelengths.[2] Some sources also report excitation at 390 nm. |

| Emission Wavelength | ~505 nm | The peak fluorescence emission is constant regardless of K⁺ binding. |

| Dissociation Constant (Kd) | 4 mM - 5 mM | This value can be influenced by the presence of other ions, particularly sodium (Na⁺). |

| Selectivity | ~1.5-fold more selective for K⁺ over Na⁺ | While modest, this selectivity is generally sufficient for intracellular measurements where the K⁺ concentration is typically much higher than the Na⁺ concentration. |

| Molecular Weight | 1171.1 g/mol | For the AM ester form. |

| Solubility | DMSO | This compound is typically dissolved in anhydrous DMSO to prepare a stock solution. |

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for K⁺ (in the absence of Na⁺) | 5.1 mM | |

| Dissociation Constant (Kd) for K⁺ (in 135 mM Na⁺ + K⁺) | 44 mM |

Note: Specific values for the quantum yield and extinction coefficient of PBFI are not consistently reported in publicly available literature. However, it is generally noted that PBFI has a lower fluorescence quantum yield compared to calcium indicators like fura-2.

Experimental Protocols

Accurate measurement of intracellular K⁺ using this compound requires careful attention to cell loading, calibration, and data acquisition. The following are detailed methodologies for key experimental procedures.

Cell Loading with this compound

This protocol describes the general steps for loading cells with this compound. Optimization of dye concentration, loading time, and temperature is recommended for each cell type and experimental condition.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Probenecid (B1678239) (optional)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Prepare Loading Buffer: Dilute the this compound stock solution in HBSS to a final working concentration of 5-10 µM. To aid in dye dispersal and prevent aggregation, add Pluronic® F-127 to the loading buffer at a final concentration of 0.02-0.04%. The addition of probenecid (1-2.5 mM) can help to prevent dye leakage from the cells by inhibiting organic anion transporters.

-

Cell Loading:

-

For adherent cells, remove the culture medium and wash the cells with HBSS.

-

For suspension cells, centrifuge the cells and resuspend them in HBSS.

-

Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes.

-

-

Wash: After incubation, remove the loading buffer and wash the cells 2-3 times with fresh HBSS to remove any extracellular dye.

-

De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound to PBFI.

In Situ Calibration of PBFI

To obtain accurate quantitative measurements of intracellular K⁺, an in situ calibration should be performed under conditions that mimic the intracellular environment. This is typically achieved using ionophores to equilibrate the intracellular and extracellular K⁺ concentrations.

Materials:

-

PBFI-loaded cells

-

Calibration buffers with varying known K⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM K⁺). The ionic strength of the buffers should be kept constant by replacing K⁺ with another cation such as Na⁺ or N-methyl-D-glucamine.

-

Ionophores such as gramicidin (B1672133) (10 µM) or a combination of nigericin (B1684572) (5 µM) and valinomycin (B1682140) (5 µM).

Procedure:

-

Prepare a series of calibration buffers with known K⁺ concentrations.

-

Add the ionophore(s) to the calibration buffers.

-

Sequentially perfuse the PBFI-loaded cells with the different calibration buffers.

-

At each K⁺ concentration, record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 505 nm).

-

Calculate the 340/380 nm fluorescence ratio for each K⁺ concentration.

-

Determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios from the calibration data.

-

Plot the fluorescence ratio as a function of the K⁺ concentration to generate a calibration curve.

-

The intracellular K⁺ concentration ([K⁺]i) can then be calculated using the Grynkiewicz equation: [K⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of PBFI for K⁺, R is the experimentally measured fluorescence ratio, Rmin is the ratio in the absence of K⁺, Rmax is the ratio at saturating K⁺ concentrations, and Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the K⁺-free and K⁺-bound forms of the dye, respectively.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using this compound and its application in studying a key cellular signaling pathway.

Experimental Workflow for Intracellular K⁺ Measurement using this compound

Caption: Experimental workflow for measuring intracellular K⁺ using this compound.

Role of K⁺ Efflux in Apoptosis Signaling

A critical early event in the apoptotic cascade is the efflux of potassium ions from the cell, leading to a decrease in intracellular K⁺ concentration. This change in the ionic environment is essential for the activation of caspases and subsequent execution of the apoptotic program. This compound is a valuable tool for monitoring this K⁺ efflux.

Caption: K⁺ efflux as a key event in the extrinsic apoptosis pathway.

References

A Technical Guide to the Dissociation Constant of PBFI-AM for Potassium Ions

For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular potassium (K⁺) concentrations is crucial for understanding a myriad of cellular processes, from signal transduction to apoptosis. Potassium-binding benzofuran (B130515) isophthalate (B1238265) acetoxymethyl ester (PBFI-AM) is a widely utilized fluorescent indicator for this purpose. This technical guide provides an in-depth analysis of its dissociation constant (Kd) for potassium, details the experimental protocols for its use, and illustrates key workflows.

Potassium Dissociation Constant (Kd) of PBFI

The affinity of PBFI for potassium ions is quantified by its dissociation constant (Kd), a critical parameter for the accurate determination of intracellular K⁺ concentrations. It is important to note that the Kd of PBFI for K⁺ is highly sensitive to the experimental conditions, particularly the concentration of sodium ions (Na⁺), as PBFI exhibits some cross-reactivity.

The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye that is hydrolyzed by intracellular esterases to the active, membrane-impermeable form, PBFI. The affinity of PBFI for potassium is notably dependent on the surrounding ionic environment.[1][2]

| Condition | Dissociation Constant (Kd) for K⁺ (mM) | Reference |

| In the absence of Na⁺ | 5.1 | [1][2][3] |

| In the presence of Na⁺ ([Na⁺] + [K⁺] = 135 mM) | 44 | |

| General (conditions not fully specified) | 4 - 5 | |

| In buffers with tetramethylammonium (B1211777) chloride (replacing Na⁺) | 11 |

This table summarizes the reported dissociation constants for PBFI with potassium under various conditions. It is crucial to perform in situ calibration for the specific experimental system due to the dependence of Kd on factors like pH, temperature, and ionic strength.

Experimental Protocols

The determination of intracellular K⁺ concentration using this compound involves several key steps, from cell loading to in situ calibration. The following is a generalized protocol synthesized from established methodologies.

I. Reagent Preparation

-

This compound Stock Solution: Dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically in the range of 1-10 mM. Store protected from light and moisture at -20°C.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid in the dispersion of the nonpolar this compound in aqueous media.

-

Loading Buffer: A common loading buffer is a physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, at a pH of 7.2-7.4.

II. Cell Loading with this compound

-

Grow cells to the desired confluence on a suitable substrate for fluorescence microscopy (e.g., glass-bottom dishes).

-

Prepare the final loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 5-10 µM.

-

Add an equal volume of the Pluronic F-127 stock solution to the diluted this compound to achieve a final concentration of 0.02-0.04%.

-

Vortex the solution to ensure proper mixing and prevent dye aggregation.

-

Remove the cell culture medium and wash the cells with the loading buffer.

-

Incubate the cells with the this compound loading solution for 60-120 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

-

After incubation, wash the cells with fresh loading buffer to remove extracellular dye.

-

Allow the cells to de-esterify the this compound to the active PBFI form for at least 30 minutes before measurement.

III. In Situ Calibration of PBFI Fluorescence

Due to the sensitivity of PBFI's fluorescence to the intracellular environment, an in situ calibration is essential for the accurate quantification of K⁺ concentrations. This is typically achieved by using ionophores to equilibrate the intracellular and extracellular K⁺ concentrations.

-

Prepare a set of calibration buffers with known K⁺ concentrations, typically ranging from 0 mM to 150 mM. To maintain a constant ionic strength, Na⁺ is often used to substitute for K⁺, such that [K⁺] + [Na⁺] remains constant (e.g., 135 mM).

-

Treat the PBFI-loaded cells with a K⁺ ionophore, such as nigericin (B1684572) (e.g., 5 µM) or valinomycin, in the presence of a protonophore like CCCP to dissipate the membrane potential.

-

Sequentially perfuse the cells with the different calibration buffers.

-

Measure the fluorescence intensity at two excitation wavelengths (typically around 340 nm and 380 nm) and a single emission wavelength (around 505 nm).

-

Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

-

Plot the fluorescence ratio against the corresponding K⁺ concentration to generate a calibration curve.

-

The dissociation constant (Kd) can be determined by fitting the calibration data to the following equation: [K⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax₃₈₀ / Fmin₃₈₀) where:

-

R is the measured fluorescence ratio.

-

Rmin is the ratio in the absence of K⁺.

-

Rmax is the ratio at saturating K⁺ concentrations.

-

Fmax₃₈₀ and Fmin₃₈₀ are the fluorescence intensities at 380 nm for K⁺-saturating and K⁺-free conditions, respectively.

-

Visualizing Experimental Workflows

This compound Cellular Loading and Activation

Caption: Workflow of this compound loading, intracellular activation, and binding to potassium.

In Situ Calibration of Intracellular PBFI

Caption: Step-by-step workflow for the in situ calibration of intracellular PBFI.

Conclusion

The accurate determination of the this compound dissociation constant for potassium is fundamental for reliable intracellular K⁺ measurements. The strong dependence of the Kd on the sodium concentration necessitates careful in situ calibration for each experimental model. By following rigorous experimental protocols and understanding the underlying principles of this fluorescent indicator, researchers can effectively utilize this compound to unravel the critical roles of potassium in cellular physiology and pathophysiology.

References

The Transport of PBFI-AM Across the Cell Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which the potassium-sensitive fluorescent indicator, PBFI-AM, traverses the cell membrane. It provides a comprehensive overview of the underlying principles, factors influencing its uptake, detailed experimental protocols, and a summary of available quantitative data to facilitate its effective use in research and drug development.

Core Mechanism: Passive Diffusion and Intracellular Trapping

The journey of this compound into the cell is a two-stage process governed by its chemical properties. PBFI in its native form is a charged molecule, rendering it impermeable to the lipid bilayer of the cell membrane. To overcome this barrier, it is chemically modified into its acetoxymethyl (AM) ester form, this compound.

Stage 1: Passive Diffusion

The AM ester groups mask the negative charges of the PBFI molecule, transforming it into a more hydrophobic and lipophilic compound.[1] This increased lipid solubility allows this compound to passively diffuse across the cell membrane, moving down its concentration gradient from the extracellular medium into the cytoplasm.[2][3] This process does not require any cellular energy or specific transport proteins.

Stage 2: Intracellular Hydrolysis and Trapping

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups from the this compound molecule.[1][4] This enzymatic action restores the original charged, hydrophilic form of PBFI. The now polar PBFI is unable to diffuse back across the lipid membrane and is effectively trapped within the cell's cytosol. This intracellular accumulation is essential for generating a detectable fluorescent signal for the measurement of intracellular potassium concentrations.

References

- 1. Global, quantitative and dynamic mapping of protein subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Item - Quantifying the distribution of probes between subcellular locations using unsupervised pattern unmixing. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]

PBFI-AM for Measuring Intracellular Potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Potassium-Binding Benzofuran Isophthalate Acetoxymethyl Ester (PBFI-AM), a widely used fluorescent indicator for the ratiometric measurement of intracellular potassium (K⁺) concentrations. This document details the chemical properties, mechanism of action, experimental protocols, and applications of this compound in cellular biology and drug discovery, with a focus on its role in elucidating potassium's involvement in critical signaling pathways.

Introduction to this compound

This compound is a cell-permeant dye that, once inside the cell, is hydrolyzed by intracellular esterases to its active, membrane-impermeable form, PBFI.[1][2] PBFI is a ratiometric indicator, meaning the ratio of its fluorescence emission intensity at two different excitation wavelengths is used to determine the concentration of intracellular potassium. This ratiometric nature provides a robust measurement that is less susceptible to variations in dye concentration, cell thickness, or photobleaching.[3][4]

The spectral properties of PBFI allow it to be used with standard fluorescence microscopy equipment, often utilizing the same filter sets as the calcium indicator Fura-2.[3] While its selectivity for K⁺ over other monovalent cations like sodium (Na⁺) is modest (approximately 1.5-fold), it is generally sufficient for measuring physiological K⁺ concentrations within the cytoplasm, where K⁺ levels are significantly higher than Na⁺.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and spectral characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₈H₆₂N₂O₂₄ | |

| Molecular Weight | 1171.1 g/mol | |

| Excitation Wavelengths | 340 nm (K⁺-bound) / 380 nm (K⁺-free) | |

| Emission Wavelength | 505 nm | |

| Dissociation Constant (Kd) | ~4-5 mM (in the absence of Na⁺) | |

| Kd (in the presence of Na⁺) | 44 mM | |

| Solubility | DMSO | |

| Purity | >94% |

Mechanism of Action and Cellular Loading

The process of measuring intracellular potassium using this compound involves several key steps, from cellular loading to fluorescence detection.

Cellular Loading and Activation

This compound, in its esterified form, is lipophilic and can readily cross the cell membrane. Once in the cytoplasm, non-specific intracellular esterases cleave the acetoxymethyl (AM) esters, converting this compound into its membrane-impermeant, potassium-sensitive form, PBFI. This process effectively traps the indicator inside the cell.

This compound loading and activation workflow.

Ratiometric Measurement of Intracellular Potassium

PBFI exhibits a spectral shift upon binding to potassium. When excited at 340 nm, the fluorescence emission of the K⁺-bound form is measured. Conversely, excitation at 380 nm is used to measure the fluorescence of the K⁺-free form. The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular potassium concentration. This ratiometric approach minimizes the effects of uneven dye loading, photobleaching, and variations in cell path length.

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound to measure intracellular potassium. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

This compound Stock Solution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. This non-ionic surfactant helps to disperse the water-insoluble this compound in aqueous media and aids in cellular loading.

-

Probenecid (B1678239) Stock Solution (Optional): Prepare a 100-250 mM stock solution of probenecid in a suitable buffer or DMSO. Probenecid is an anion-exchange inhibitor that can reduce the leakage of the de-esterified PBFI from the cells.

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES to a pH of 7.2-7.4.

Cell Loading Procedure

-

Culture cells to the desired confluency on coverslips or in microplates suitable for fluorescence measurements.

-

Prepare the loading solution by diluting the this compound stock solution into the loading buffer to a final concentration of 5-10 µM.

-

Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%.

-

If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature may vary depending on the cell type.

-

After incubation, wash the cells two to three times with the loading buffer (containing probenecid if used) to remove extracellular dye.

-

Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the this compound.

In Situ Calibration of Intracellular PBFI

To convert the fluorescence ratio to an absolute potassium concentration, an in situ calibration is necessary. This is typically achieved by using ionophores to equilibrate the intracellular and extracellular potassium concentrations.

-

Prepare a set of calibration buffers with known potassium concentrations, maintaining a constant ionic strength by replacing KCl with NaCl. A typical set of concentrations might be 0, 10, 20, 50, 100, and 150 mM K⁺.

-

After loading the cells with this compound as described above, expose them to the calibration buffers containing a potassium ionophore such as valinomycin (B1682140) (1-5 µM) and a protonophore like nigericin (B1684572) (1-5 µM) to clamp the intracellular pH.

-

Measure the F340/F380 ratio for each calibration buffer to determine the minimum ratio (Rmin) in the absence of K⁺, the maximum ratio (Rmax) at saturating K⁺ concentrations.

-

The intracellular potassium concentration ([K⁺]i) can then be calculated using the Grynkiewicz equation: [K⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

-

Kd is the dissociation constant of PBFI for K⁺.

-

R is the measured 340/380 fluorescence ratio in the experimental cells.

-

Rmin is the ratio in the absence of K⁺.

-

Rmax is the ratio at saturating K⁺ concentrations.

-

Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the K⁺-free and K⁺-bound forms of the dye, respectively.

-

Role of Intracellular Potassium in Signaling Pathways

Intracellular potassium is a critical regulator of numerous cellular processes. This compound is a valuable tool for investigating the dynamics of intracellular K⁺ in various signaling pathways.

Apoptosis

A significant decrease in intracellular potassium concentration is an early and essential event in the apoptotic cascade. This K⁺ efflux leads to cell shrinkage, caspase activation, and DNA fragmentation. The maintenance of a high intracellular K⁺ concentration acts as a repressor of apoptotic effectors.

Role of K⁺ efflux in the apoptotic pathway.

Cell Volume Regulation

Cells maintain their volume through the tightly regulated transport of ions and water across the plasma membrane. Intracellular potassium is a major osmolyte, and its movement is central to both regulatory volume increase (RVI) and regulatory volume decrease (RVD).

-

Regulatory Volume Decrease (RVD): In response to hypotonic swelling, cells activate K⁺ and Cl⁻ channels, leading to an efflux of these ions and osmotically obliged water, thereby restoring cell volume.

-

Regulatory Volume Increase (RVI): Following hypertonic shrinkage, cells activate ion transporters such as the Na⁺-K⁺-2Cl⁻ cotransporter and the Na⁺/H⁺ exchanger to take up ions, which are then followed by water, leading to an increase in cell volume.

Role of K⁺ in cell volume regulation.

Applications in Drug Discovery and Development

The ability to accurately measure intracellular potassium concentrations with this compound has significant implications for drug discovery and development.

-

Ion Channel Modulators: this compound can be used in high-throughput screening assays to identify and characterize compounds that modulate the activity of potassium channels, which are important drug targets for a variety of diseases, including cardiovascular and neurological disorders.

-

Apoptosis-Inducing Agents: As K⁺ efflux is a key step in apoptosis, this compound can be employed to screen for compounds that induce apoptosis by altering intracellular potassium homeostasis.

-

Toxicology and Drug Safety: Changes in intracellular potassium can be an indicator of cellular stress and toxicity. This compound can be used in toxicological screens to assess the effects of drug candidates on ion homeostasis.

Conclusion

This compound remains a valuable and widely used tool for the investigation of intracellular potassium dynamics. Its ratiometric properties provide reliable and quantifiable data, making it suitable for a broad range of applications in basic research and drug development. By enabling the precise measurement of intracellular K⁺, this compound continues to contribute to our understanding of the fundamental roles of this crucial ion in cellular signaling and pathophysiology.

References

Pbfi-AM: A Technical Guide to a Fluorescent Probe for Intracellular Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pbfi-AM (Potassium-binding benzofuran (B130515) isophthalate (B1238265) acetoxymethyl ester) is a cell-permeant, ratiometric fluorescent dye widely utilized in cellular biology to measure intracellular potassium (K⁺) concentrations. This technical guide provides an in-depth overview of the discovery, chemical properties, mechanism of action, and key applications of this compound, with a particular focus on its use in apoptosis research. Detailed experimental protocols and data presentation are included to facilitate its practical application in the laboratory.

Introduction: The Discovery of a Key Tool for Cellular Physiology

The development of fluorescent indicators for physiologically important ions revolutionized the study of cellular signaling. While early efforts focused on calcium indicators, the critical role of potassium in cellular processes such as maintaining membrane potential, enzyme function, and apoptosis necessitated the development of reliable methods to measure intracellular K⁺. This compound was developed as a ratiometric, fluorescent indicator for potassium, allowing for more accurate and quantitative measurements compared to single-wavelength dyes. Its design is based on a benzofuran fluorophore coupled to a K⁺-binding cryptand, a structure that selectively encapsulates the potassium ion. The acetoxymethyl (AM) ester modification renders the molecule lipophilic, enabling it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, membrane-impermeant form of the dye, PBFI, in the cytoplasm.

Chemical and Spectral Properties of this compound

A thorough understanding of the chemical and spectral properties of this compound is essential for its effective use. These properties are summarized in the tables below.

| Chemical Properties | |

| Synonyms | Potassium-binding Benzofuran Isophthalate Acetoxymethyl ester |

| CAS Number | 124549-23-1 |

| Molecular Formula | C₅₈H₆₂N₂O₂₄ |

| Molecular Weight | 1171.1 g/mol |

| Solubility | Soluble in DMSO |

| Form | Solid |

| Spectral and Performance Properties | |

| Excitation Wavelengths | ~340 nm (K⁺-bound) and ~380 nm (K⁺-free) |

| Emission Wavelength | ~500 nm |

| Dissociation Constant (Kd) for K⁺ | ~5-11 mM in the absence of Na⁺, ~44 mM in the presence of physiological Na⁺ concentrations |

| Selectivity | Approximately 1.5-fold more selective for K⁺ over Na⁺ |

Mechanism of Action: Ratiometric Measurement of Intracellular Potassium

This compound's utility lies in its ratiometric properties, which allow for the determination of ion concentrations independent of dye concentration, path length, and instrumental efficiency. This is achieved by measuring the ratio of fluorescence intensity at two different excitation wavelengths.

The mechanism of action can be summarized in the following steps:

-

Cell Loading: The lipophilic this compound crosses the cell membrane.

-

Intracellular Conversion: Cytosolic esterases cleave the AM esters, converting this compound to the membrane-impermeant PBFI.

-

Potassium Binding: The cryptand moiety of PBFI reversibly binds to intracellular K⁺.

-

Spectral Shift: The binding of K⁺ induces a conformational change in the fluorophore, leading to a shift in its excitation spectrum. The fluorescence intensity increases at an excitation of ~340 nm and decreases at ~380 nm.

-

Ratiometric Detection: The ratio of the fluorescence emission at ~500 nm when excited at ~340 nm and ~380 nm is proportional to the intracellular K⁺ concentration.

Experimental Protocols: Measuring Intracellular Potassium

The following protocol provides a detailed methodology for measuring intracellular K⁺ in cultured cells using this compound, adapted from studies on lung cancer cells.[1][2]

Materials:

-

This compound (Potassium-binding benzofuran isophthalate acetoxymethyl ester)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) or other suitable physiological buffer

-

Cultured cells (e.g., human pulmonary mesothelioma P31 or small-cell lung cancer U1690 cells)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with dual excitation capabilities

Protocol:

-

Reagent Preparation:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

On the day of the experiment, prepare a loading buffer by diluting the this compound stock solution in HBSS to a final concentration of 5-10 µM. To aid in dye solubilization, add an equal volume of the 20% Pluronic F-127 solution to the this compound stock before diluting in HBSS.

-

-

Cell Seeding:

-

Seed cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Dye Loading:

-

Remove the culture medium from the wells and wash the cells once with HBSS.

-

Add 100 µL of the this compound loading buffer to each well.

-

Incubate the plate for 60-90 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of fresh HBSS to each well.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at an emission wavelength of 500 nm, with excitation wavelengths of 344 nm and 400 nm (isosbestic point).[2]

-

The ratio of the fluorescence intensities (F₃₄₄/F₄₀₀) is used to determine the intracellular K⁺ concentration.

-

-

Calibration (Optional but Recommended):

-

To obtain quantitative measurements of intracellular K⁺, a calibration curve should be generated.

-

After the experiment, lyse the cells using a detergent like digitonin (B1670571) (10-50 µg/mL) in the presence of calibration buffers containing known concentrations of K⁺ and Na⁺. The ionophore valinomycin (B1682140) can be used to equilibrate intracellular and extracellular K⁺ concentrations.

-

Application in Apoptosis Research: The Role of Intracellular Potassium

A significant application of this compound is in the study of apoptosis, or programmed cell death. A hallmark of early apoptosis is a significant efflux of intracellular K⁺, leading to a decrease in the intracellular K⁺ concentration.[1][2] This reduction in intracellular K⁺ is not merely a consequence of cell death but is a critical event in the apoptotic signaling cascade.

Key Roles of Intracellular K⁺ Depletion in Apoptosis:

-

Caspase Activation: Low intracellular K⁺ concentrations are required for the activation of caspases, the key executioner enzymes of apoptosis.

-

Cell Shrinkage (Apoptotic Volume Decrease): The efflux of K⁺ and accompanying anions leads to water loss and cell shrinkage, a characteristic morphological feature of apoptosis.

-

DNA Fragmentation: The activity of endonucleases responsible for the fragmentation of DNA during apoptosis is also regulated by intracellular ionic conditions, including K⁺ levels.

This compound has been instrumental in demonstrating that inducing K⁺ efflux with agents like valinomycin or inhibiting K⁺ influx with drugs like ouabain (B1677812) can trigger apoptosis in various cell types, including cancer cells.

Synthesis of this compound

Conclusion

This compound remains a valuable tool for researchers investigating the role of intracellular potassium in a wide range of cellular processes. Its ratiometric nature provides a robust method for quantifying changes in intracellular K⁺, offering insights into cellular physiology and pathology. The application of this compound has been particularly instrumental in elucidating the critical role of potassium efflux as an early and essential event in the apoptotic signaling cascade. As research into the intricate mechanisms of ion homeostasis continues, the use of fluorescent indicators like this compound will undoubtedly continue to be a cornerstone of discovery.

References

An In-depth Technical Guide to the Core Principles of Fluorescent Ion Indicators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent ion indicators are indispensable tools in modern biological research and drug discovery, enabling the real-time visualization and quantification of intracellular and extracellular ion concentrations. The dynamics of key ions such as calcium (Ca²⁺), sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) are fundamental to a vast array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis.[1] Understanding these ionic fluctuations provides critical insights into cellular physiology and pathology. This guide delves into the core principles of fluorescent ion indicators, their diverse types, quantitative properties, and the experimental protocols essential for their effective application.

Core Principles of Fluorescent Ion Indicators

Fluorescent ion indicators are molecules, encompassing both small synthetic dyes and genetically encoded proteins, that exhibit a change in their fluorescent properties upon binding to a specific ion.[1] This change allows for the sensitive detection of ion concentration changes with high spatial and temporal resolution. The fundamental mechanism for most of these indicators involves two key components: a chelating moiety that selectively binds the target ion and a fluorophore. The binding of an ion to the chelator induces a conformational change in the molecule, which in turn alters the electronic environment of the fluorophore.[1] This alteration manifests in several ways:

-

Intensity Change: The quantum yield of the fluorophore may increase or decrease upon ion binding, leading to a change in fluorescence intensity. A common mechanism is Photoinduced Electron Transfer (PeT), where the ion-binding moiety quenches the fluorophore's fluorescence in the ion-free state. This quenching is relieved upon ion binding, resulting in an increase in fluorescence.[2][3]

-

Spectral Shift: The excitation or emission spectrum of the fluorophore may shift to different wavelengths. This property is the foundation of ratiometric imaging, where the ratio of fluorescence intensities at two different wavelengths is used to determine the ion concentration. Ratiometric measurements are highly advantageous as they are largely independent of indicator concentration, optical path length, and photobleaching, leading to more accurate and robust quantification of ion levels.

Types of Fluorescent Ion Indicators

Fluorescent ion indicators can be broadly categorized into two main classes:

-

Chemical (Synthetic) Indicators: These are small organic molecules that can be readily loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeant and can be passively loaded into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active form of the indicator within the cell.

-

Genetically Encoded Indicators (GECIs): These are protein-based sensors that are introduced into cells through transfection or viral transduction. GECIs are typically fusion proteins composed of a fluorescent protein (like GFP) and an ion-binding protein (such as calmodulin). Ion binding induces a conformational change in the ion-binding domain, which then alters the fluorescence of the fluorescent protein. A major advantage of GECIs is the ability to target their expression to specific cell types or subcellular compartments, providing a high degree of spatial specificity.

Quantitative Properties of Common Fluorescent Ion Indicators

The selection of an appropriate indicator is critical for successful experimentation and depends on factors such as the target ion, the expected concentration range, and the available instrumentation. The following tables summarize the key quantitative properties of some commonly used fluorescent ion indicators.

Table 1: Fluorescent Indicators for Calcium (Ca²⁺)

| Indicator | Type | Kd (nM) | Excitation (nm) | Emission (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) |

| Fura-2 | Ratiometric (Excitation) | ~145 | 340/380 | 510 | 0.23-0.49 | ~30,000 |

| Indo-1 | Ratiometric (Emission) | ~250 | ~349 | 485/410 | - | ~35,000 |

| Fluo-4 | Single Wavelength | ~345 | 494 | 516 | ~0.14 (bound) | ~83,000 |

| Rhod-2 | Single Wavelength | ~570 | 552 | 576 | 0.03-0.10 | ~81,000 |

| Quin-2 | Single Wavelength | 115 | 339 | 492 | 0.03-0.14 | < 5,000 |

Data sourced from

Table 2: Fluorescent Indicators for Other Common Ions

| Ion | Indicator | Type | Kd | Excitation (nm) | Emission (nm) |

| Na⁺ | SBFI | Ratiometric (Excitation) | 11.3 mM (in 135 mM K⁺) | 340/380 | 500 |

| Sodium Green | Single Wavelength | 21 mM (in 135 mM K⁺) | 507 | 532 | |

| K⁺ | PBFI | Ratiometric (Excitation) | ~80 mM | 340/380 | 500 |

| Cl⁻ | MQAE | Single Wavelength | Quenched by Cl⁻ | ~350 | ~460 |

| Zn²⁺ | FluoZin-3 | Single Wavelength | 15 nM | 494 | 516 |

Data sourced from

Experimental Protocols

Protocol 1: Loading Adherent Cells with Fura-2 AM

This protocol provides a general guideline for loading adherent cells with the ratiometric calcium indicator Fura-2 AM.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye extrusion)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

If using, prepare a 250 mM stock solution of Probenecid in 1 M NaOH and adjust the pH to 7.4 with HEPES.

-

-

Prepare Loading Buffer:

-

For a final Fura-2 AM concentration of 5 µM, add the appropriate volume of the Fura-2 AM stock solution to a tube containing HBSS.

-

Add Pluronic F-127 stock solution to a final concentration of 0.02-0.04% to aid in dye solubilization.

-

If using, add Probenecid stock solution to a final concentration of 1-2.5 mM.

-

Vortex the loading buffer thoroughly.

-

-

Cell Loading:

-

Grow adherent cells on coverslips to the desired confluency.

-

Aspirate the culture medium and wash the cells once with HBSS.

-

Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

After incubation, aspirate the loading buffer and wash the cells twice with fresh, pre-warmed HBSS (containing probenecid if used during loading).

-

Add fresh HBSS to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is then used to calculate the intracellular calcium concentration.

-

Protocol 2: In Vitro Calibration of Fura-2

This protocol describes the in vitro calibration of Fura-2 to determine the key parameters for the Grynkiewicz equation.

Materials:

-

Fura-2 salt form

-

Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

High calcium buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Calcium ionophore (e.g., Ionomycin or 4-Br-A23187)

Procedure:

-

Determine R_min (Minimum Ratio):

-

Load cells with Fura-2 AM as described in Protocol 1.

-

Perfuse the cells with the calcium-free buffer.

-

Add a calcium ionophore (e.g., 5-10 µM Ionomycin) to deplete intracellular Ca²⁺.

-

Measure the fluorescence ratio (F340/F380) once a stable baseline is reached. This value is R_min.

-

-

Determine R_max (Maximum Ratio):

-

Perfuse the cells with the high calcium buffer containing the same concentration of the ionophore.

-

Measure the fluorescence ratio once a stable, maximal signal is achieved. This value is R_max.

-

-

Determine Sf2/Sb2:

-

Measure the fluorescence intensity at 380 nm in the calcium-free (Sf2) and high calcium (Sb2) conditions.

-

-

Calculate Intracellular Calcium Concentration ([Ca²⁺]i):

-

The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2)

-

Where:

-

Kd is the dissociation constant of the indicator for Ca²⁺ (e.g., ~145 nM for Fura-2).

-

R is the experimentally measured fluorescence ratio (F340/F380).

-

R_min is the minimum fluorescence ratio in the absence of Ca²⁺.

-

R_max is the maximum fluorescence ratio in the presence of saturating Ca²⁺.

-

Sf2 is the fluorescence intensity at 380 nm in the absence of Ca²⁺.

-

Sb2 is the fluorescence intensity at 380 nm in the presence of saturating Ca²⁺.

-

-

Mandatory Visualizations

Caption: Experimental workflow for using fluorescent ion indicators.

Caption: Simplified diagram of the IP3-mediated calcium signaling pathway.

References

An In-depth Technical Guide to Potassium Signaling in Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of potassium (K+) signaling in cellular physiology. Potassium channels, the most diverse group of ion channels, are pivotal in regulating a multitude of cellular processes, from establishing the resting membrane potential to influencing complex signaling cascades that govern cell fate.[1] This document will delve into the core mechanisms of potassium signaling, the biophysical properties of key potassium channel families, their roles in critical cellular functions, and detailed experimental protocols for their investigation.

The Electrochemical Gradient: The Driving Force of Potassium Signaling

The foundation of potassium signaling lies in the steep electrochemical gradient for K+ ions across the plasma membrane. The sodium-potassium pump (Na+/K+-ATPase) actively transports three sodium (Na+) ions out of the cell for every two K+ ions it brings in, consuming ATP in the process.[2] This results in a high intracellular K+ concentration (around 150 mM) and a low extracellular concentration (around 3.5-5.5 mEq/L).[3] The selective permeability of the cell membrane to K+ at rest, primarily through "leak" potassium channels, allows a small amount of K+ to diffuse out of the cell, down its concentration gradient. This efflux of positive charge leaves behind a net negative charge on the intracellular side of the membrane, establishing the negative resting membrane potential, which is crucial for the function of all animal cells, particularly for the electrical signaling of neurons.[2]

Major Families of Potassium Channels

The remarkable diversity of potassium channels allows for fine-tuned regulation of cellular excitability and signaling.[4] They are broadly classified into four major families based on their structure and gating mechanisms.

Voltage-Gated Potassium (Kv) Channels

Kv channels are quintessential in shaping action potentials in excitable cells like neurons and cardiomyocytes. These channels are composed of four alpha subunits, each containing six transmembrane segments (S1-S6). The S4 segment acts as a voltage sensor; depolarization of the membrane triggers a conformational change that opens the channel pore. The kinetics of their activation and inactivation are critical determinants of action potential duration and firing frequency.

Inwardly Rectifying Potassium (Kir) Channels

Kir channels, structurally simpler with only two transmembrane segments per subunit, allow K+ to flow more easily into the cell than out. This property is crucial for stabilizing the resting membrane potential near the K+ equilibrium potential. ATP-sensitive potassium (KATP) channels, a subtype of Kir channels, link cellular metabolism to electrical activity by closing in the presence of high intracellular ATP.

Two-Pore Domain Potassium (K2P) Channels

K2P channels, or "leak" channels, are typically constitutively open at the resting membrane potential and are considered major contributors to its establishment. Each subunit of a K2P channel contains two pore-forming P-loops. Their activity is not primarily gated by voltage but is modulated by a wide range of stimuli, including mechanical stretch, changes in pH, temperature, and signaling lipids.

Calcium-Activated Potassium (KCa) Channels

KCa channels are gated by intracellular calcium (Ca2+) and, in some cases, also by membrane voltage. They are classified based on their single-channel conductance into big (BK), intermediate (IK), and small (SK) conductance channels. By linking intracellular Ca2+ signals to membrane potential, KCa channels play crucial roles in processes such as smooth muscle relaxation and neuronal afterhyperpolarization.

Quantitative Properties of Potassium Channels

The precise function of each potassium channel is defined by its unique biophysical properties. The following tables summarize key quantitative data for representative members of the major potassium channel families.

Table 1: Single-Channel Conductance of Selected Potassium Channels

| Channel Family | Channel Subtype | Conductance (pS) | Conditions |

| Kv | Shaker | ~20 | ~100 mM K+ |

| KCa | BK (Big Conductance) | 100-300 | Symmetrical K+ |

| IK (Intermediate Conductance) | 20-80 | ||

| SK (Small Conductance) | < 20 | ||

| K2P | K2P2.1 (TREK-1) | Varies | Mechano-, pH-, and arachidonic acid-sensitive |

Data compiled from multiple sources.

Table 2: Ion Selectivity of Potassium Channels

| Ion | Permeability Ratio (Px/PK) |

| K+ | 1.0 |

| Rb+ | ~1.0 |

| Tl+ | ~1.0 |

| NH4+ | ~0.1 |

| Na+ | < 0.01 |

| Li+ | < 0.01 |

| Cs+ | < 0.01 |

Potassium channels are highly selective for K+ over other cations, with a permeability ratio for K+/Na+ often exceeding 1000:1.Data represents a general trend across various potassium channels.

Table 3: Activation and Inactivation Kinetics of a Representative Voltage-Gated Potassium Channel (Kv4.2)

| Parameter | Description | Value Range |

| Activation Time Constant (τ_act) | The time taken for the channel to open upon depolarization. | Milliseconds |

| Inactivation Time Constant (τ_inact) | The time taken for the channel to enter a non-conducting state during sustained depolarization. | Milliseconds to seconds |

| Recovery from Inactivation Time Constant | The time taken for the channel to become available for opening again after repolarization. | Milliseconds to seconds |

| Half-activation Voltage (V1/2) | The membrane potential at which half of the channels are activated. | Varies with subtype and auxiliary subunits |

Kinetic properties are highly dependent on the specific Kv channel subtype, the presence of auxiliary subunits, and post-translational modifications.

Role of Potassium Signaling in Key Cellular Processes

Potassium channels are integral to a wide array of cellular functions beyond setting the membrane potential.

Neuronal Excitability

In neurons, the interplay between different potassium channels is critical for regulating the shape and frequency of action potentials. Voltage-gated potassium channels are responsible for repolarizing the membrane after an action potential, while other K+ channels contribute to the afterhyperpolarization phase, which influences the firing rate.

Cell Volume Regulation

Cells must maintain a constant volume to function correctly. In response to swelling (hypotonic stress), cells activate K+ and Cl- channels, leading to an efflux of ions and water, a process known as regulatory volume decrease (RVD). Conversely, during cell shrinkage, ion uptake mechanisms are activated.

Apoptosis (Programmed Cell Death)

A sustained efflux of K+ is a critical and early event in the apoptotic cascade. This loss of intracellular potassium leads to cell shrinkage, a hallmark of apoptosis, and is required for the activation of caspases and endonucleases, the key executioners of the apoptotic program. The signaling pathways leading to the activation of specific potassium channels during apoptosis are complex and often involve stress-activated protein kinases like p38.

Experimental Protocols for Studying Potassium Signaling

Investigating the function and regulation of potassium channels requires a combination of electrophysiological, imaging, and molecular biology techniques.

Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the activity of ion channels. It allows for the measurement of the ionic currents flowing through single or multiple channels in a patch of membrane.

Detailed Methodology for Whole-Cell Patch-Clamp Recording of Kv Channels:

-

Cell Preparation: Culture and transfect HEK293 cells with the plasmid encoding the human Kv channel alpha subunit. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.

-

Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. Adjust pH to 7.2 with KOH.

-

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.

-

Gigaohm Seal Formation: Approach a transfected cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal between the pipette tip and the membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: Using a patch-clamp amplifier and data acquisition software, apply a series of voltage steps (e.g., from a holding potential of -80 mV to test potentials from -60 mV to +60 mV in 10 mV increments) to elicit and record the potassium currents.

-

Data Analysis:

-

Current-Voltage (I-V) Relationship: Plot the peak current amplitude at each test potential against the corresponding voltage.

-

Conductance-Voltage (G-V) Relationship: Calculate the conductance (G) using the formula G = I / (V - Vrev), where V is the test potential and Vrev is the reversal potential for potassium. Plot G against the test potential to determine the voltage-dependence of channel activation.

-

Measurement of Intracellular Potassium Concentration

Fluorescent indicators provide a powerful tool for visualizing and quantifying changes in intracellular K+ concentration.

Methodology for Measuring Intracellular K+ with a Fluorescent Indicator (e.g., IPG-1):

-

Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Prepare a loading solution containing the acetoxymethyl (AM) ester form of the K+ indicator (e.g., IPG-1 AM) in a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution). The loading solution may also contain Pluronic F-127 to aid in dye solubilization and probenecid (B1678239) to inhibit dye extrusion.

-

Incubation: Incubate the cells with the loading solution at 37°C for a specified period (e.g., 30-60 minutes) to allow the dye to enter the cells and be cleaved into its active, fluorescent form by intracellular esterases.

-

Washing: Wash the cells with fresh buffer to remove extracellular dye.

-

Imaging: Acquire fluorescence images using a microscope equipped with the appropriate excitation and emission filters for the chosen indicator (e.g., Ex/Em: 525 nm/545 nm for IPG-1).

-

Calibration: To quantify the intracellular K+ concentration, a calibration procedure is necessary. This typically involves permeabilizing the cells to K+ using an ionophore (e.g., valinomycin) and equilibrating them in solutions with known K+ concentrations to generate a calibration curve of fluorescence intensity versus K+ concentration.

-

Data Analysis: Use the calibration curve to convert the measured fluorescence intensities from experimental cells into intracellular K+ concentrations.

Western Blotting for Potassium Channel Expression

Western blotting is used to detect and quantify the expression levels of specific potassium channel proteins in cell or tissue lysates.

Methodology for Western Blotting:

-

Sample Preparation: Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract total protein. Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a solid support membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF).

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific binding of the antibodies.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the potassium channel of interest.

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate it with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

-

Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).

-

Analysis: Capture the signal using a digital imager and quantify the band intensities to determine the relative expression levels of the potassium channel.

Visualizing Potassium Signaling Pathways and Workflows

Diagrams are essential for conceptualizing the complex interactions in potassium signaling and the steps involved in its investigation.